Prednisolone (disodium phosphate)
Description
Historical and Chemical Evolution of Glucocorticoid Prodrugs
Glucocorticoids, both naturally occurring and synthetic, are a class of steroid hormones that are fundamental in various physiological processes. The parent compound, prednisolone (B192156), a synthetic analog of the natural glucocorticoid hydrocortisone (B1673445), was first approved by the FDA on June 21, 1955. nih.govdrugbank.com Prednisolone itself has limited water solubility. This characteristic posed challenges for developing versatile formulations, particularly aqueous solutions for parenteral or ophthalmic use.
The development of glucocorticoid prodrugs aimed to overcome such limitations. By chemically modifying the parent steroid, researchers could enhance specific properties, most notably water solubility, to improve bioavailability and therapeutic application. cymitquimica.comchemicalbook.com The synthesis of water-soluble esters, such as the phosphate (B84403) ester of prednisolone, was a significant advancement. This chemical modification involves attaching a phosphate group to the C21 position of the prednisolone molecule, resulting in a compound that is freely soluble in water. nih.govchemicalbook.com This innovation allowed for the creation of stable aqueous solutions, broadening the utility of the glucocorticoid in research and clinical settings. Prednisolone phosphate, prepared as the sodium salt, is rapidly hydrolyzed back to the active prednisolone molecule in vivo. chemicalbook.com
Prednisolone Disodium (B8443419) Phosphate as a Synthetic Glucocorticoid Ester
Prednisolone disodium phosphate is chemically classified as a synthetic glucocorticoid corticosteroid and a corticosteroid ester. wikipedia.org The molecule is an organic sodium salt of prednisolone phosphate. chemicalbook.com The core structure is that of prednisolone, a synthetic pregnane (B1235032) corticosteroid, which is modified at the C21 position with a phosphate group. The presence of two sodium ions creates the disodium salt form, which is highly hygroscopic and appears as a white or slightly yellow crystalline powder. nih.govchemicalbook.com This salt form significantly enhances the compound's solubility in water. cymitquimica.com
The primary purpose of this esterification is to create a water-soluble prodrug. chemicalbook.com The ester linkage allows the compound to be formulated in aqueous solutions while being readily convertible in vivo by endogenous phosphatases to the active, less soluble parent drug, prednisolone. medchemexpress.comchemicalbook.com Prednisolone then exerts its biological effects by binding to glucocorticoid and mineralocorticoid receptors. drugbank.comchemicalbook.com
Table 1: Chemical and Physical Properties of Prednisolone Disodium Phosphate
| Property | Value |
|---|---|
| IUPAC Name | Disodium [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
| Molecular Formula | C₂₁H₂₇Na₂O₈P |
| Molecular Weight | 484.39 g/mol |
| CAS Number | 125-02-0 |
| Appearance | White or almost white, hygroscopic, crystalline powder. chemicalbook.com |
| Solubility | Freely soluble in water; soluble in methanol; slightly soluble in alcohol and chloroform (B151607). nih.gov |
Fundamental Research Applications of the Compound in In Vitro and Mechanistic Studies
In the academic and research laboratory setting, prednisolone disodium phosphate serves as a valuable tool for investigating the mechanisms of glucocorticoid action. Its high water solubility makes it easy to handle and administer in controlled in vitro experiments, such as cell culture studies. targetmol.com As a prodrug, it is rapidly hydrolyzed to prednisolone, which then interacts with cellular targets. medchemexpress.com
The primary mechanism of action involves binding to cytoplasmic glucocorticoid receptors (GR). patsnap.com Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. patsnap.com It can upregulate anti-inflammatory genes and inhibit the expression of pro-inflammatory mediators like cytokines (e.g., IL-1, IL-6, TNF-α) and transcription factors such as NF-Kappa B. patsnap.comdrugbank.com
Specific research applications include:
Studying cellular response in leukemia: Research has utilized prednisolone disodium phosphate to study its effects on acute lymphoblastic leukemia cells, revealing late mitogenic and biphasic effects related to early gene expression. medchemexpress.comselleckchem.com
Investigating drug transport: The compound has been used in studies with HT-29 cell monolayers to examine the influence of chitosan (B1678972) microspheres on its transport across intestinal epithelial cell models. medchemexpress.com
Modeling anti-inflammatory effects: It is used to induce anti-inflammatory and immunosuppressive effects in various experimental models, allowing researchers to study the pathways involved in inflammation and immune response. For instance, liposome-encapsulated prednisolone phosphate has been shown to decrease inflammation and IL-1β levels in the synovium in mouse models of arthritis.
Cancer research: In mouse models of B16/F10 melanoma and C26 colon carcinoma, liposomal formulations of prednisolone phosphate have been studied for their ability to reduce tumor growth.
Table 2: Examples of In Vitro and Mechanistic Studies
| Research Area | Model System | Key Finding |
|---|---|---|
| Oncology | Resistant acute lymphoblastic leukemia cells | Exerted late mitogenic and biphasic effects, linked to early gene expression changes. medchemexpress.comselleckchem.com |
| Drug Delivery | HT-29 cell monolayers | Transport across cell layers was influenced by formulation with chitosan microspheres. medchemexpress.com |
| Inflammation | Mouse model of antigen-induced arthritis | Liposomal prednisolone phosphate decreased synovial inflammation and cartilage damage. |
| Cancer Biology | B16/F10 melanoma & C26 colon carcinoma mouse models | Liposome-encapsulated prednisolone phosphate inhibited the growth of established tumors. |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H27Na2O8P |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
disodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C21H29O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1 |
InChI Key |
VJZLQIPZNBPASX-OJJGEMKLSA-L |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=C[C@]34C)O.[Na+].[Na+] |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+].[Na+] |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Research
Synthetic Pathways of Prednisolone (B192156) Disodium (B8443419) Phosphate (B84403)
The production of prednisolone disodium phosphate has evolved from traditional organic solvent-based methods to more modern aqueous-based approaches. This shift addresses concerns regarding organic solvent residues and environmental impact, aiming for a cleaner and more efficient synthesis process. google.com The primary pathway involves the conversion of prednisolone phosphate into its disodium salt form. google.comcaloongchem.com
Aqueous-based synthesis presents a significant advancement in producing high-standard prednisolone disodium phosphate. This methodology utilizes purified water as the primary solvent, which circumvents the issues associated with organic solvents, such as potential toxicity and environmental harm. google.com In a typical process, prednisolone phosphate is used as the raw material and dissolved in purified water. google.com The reaction to form the disodium salt is then initiated by the controlled addition of a sodium hydroxide (B78521) solution. google.comcaloongchem.com Some methods employ a mixed solvent system, such as acetone (B3395972) and water, to dissolve the prednisolone phosphate before adding the sodium hydroxide solution. google.com The use of water as a solvent is not only more environmentally friendly but also simplifies the process by eliminating the need for extensive organic solvent recovery and disposal systems, leading to a product with very low solvent residue. google.com
The optimization of reaction conditions is critical for maximizing yield and purity. The pH of the reaction mixture is a key parameter. The synthesis is typically carried out by adjusting the pH to a range of 9.0 to 10.0 using a base like sodium hydroxide. caloongchem.comgoogle.com One patented high-standard process specifies adjusting the final pH to exactly 9.5. google.com
The rate of addition of the alkali solution is also carefully controlled to ensure a smooth reaction process. A sophisticated approach involves varying the addition rate of sodium hydroxide based on the system's current pH value. For instance, the rate is higher when the pH is below 8 and is progressively slowed as the pH approaches the target of 9.5. google.com Temperature is another crucial factor, with processes specifying control between 15-30°C or 20-40°C during the reaction. google.comcaloongchem.com Additives may also be included in formulations to ensure stability, including chelating agents like sodium edetate and various sodium phosphate salts as buffers. google.comnih.gov
Table 1: Example of Optimized Reaction Conditions for Aqueous Synthesis
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | Prednisolone Phosphate | google.com |
| Solvent | Purified Water (5-10 times the weight of starting material) | google.com |
| Reagent | Aqueous Sodium Hydroxide Solution (e.g., 15-25%) | google.com |
| Temperature | 20-40°C (controlled at 25-35°C during NaOH addition) | google.com |
| Final pH | 9.5 | google.com |
| pH Control | Staged addition rate of NaOH based on pH reading | google.com |
Achieving the high purity required for pharmaceutical-grade prednisolone disodium phosphate involves several purification steps. After the synthesis reaction, the product is typically isolated from the solution. One common technique is crystallization, where a solvent like ethanol (B145695) is added to the aqueous filtrate, causing the prednisolone disodium phosphate to precipitate out as crystals. caloongchem.com The mixture is often left to stand for several hours to maximize crystal formation before the product is collected. caloongchem.com
Following precipitation, the material is washed, typically with the same solvent used for precipitation (e.g., acetone or ethanol), to remove residual impurities. caloongchem.comgoogle.com Filtration is a standard step to separate the solid product from the liquid reaction mixture. google.com For final drying, methods such as spray drying or vacuum drying are employed to obtain the final powder product, ensuring it meets standards for residual solvents, which can be lower than 100 parts per million. google.com In some processes, activated carbon is used for decolorization of the organic phase during the preparation of the prednisolone phosphate intermediate. google.com High-performance liquid chromatography (HPLC) is a key analytical technique used to verify the purity and stability of the final product against its degradation products.
Exploration of Novel Prednisolone Phosphate Isomers and Their Chemical Characterization
Research into prednisolone phosphate includes the identification and characterization of its isomers, which are compounds with the same molecular formula but different structural arrangements. These isomers can arise during synthesis or degradation and are considered impurities. One notable isomer is Epiprednisolone Disodium Phosphate, also known as Prednisolone - Impurity F. pharmaffiliates.com This compound is an epimer of prednisolone phosphate, meaning it differs in the stereochemistry at one specific carbon atom, in this case, the C-11 position. pharmaffiliates.com
The chemical name for this isomer is 11α,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl Disodium Phosphate. pharmaffiliates.com Its characterization is crucial for quality control, as its presence can affect the efficacy and safety profile of the final drug product. Analytical techniques are used to detect and quantify such isomers, ensuring that the final product meets stringent regulatory standards.
Structural Elucidation of Synthetic Byproducts and Impurities
The synthesis of prednisolone disodium phosphate can lead to the formation of various byproducts and impurities. These can include unreacted starting materials, intermediates, degradation products, or isomers. The structural elucidation of these impurities is essential for controlling the manufacturing process and ensuring the quality of the final product. Common impurities are often related to the prednisolone structure itself.
For example, hydrocortisone (B1673445) can be present as an impurity, as can various oxidation or epimerization products. pharmaffiliates.com The identification of these molecules is typically performed using advanced analytical methods, and reference standards for these impurities are used in quality control laboratories to quantify their levels in the final active pharmaceutical ingredient.
Table 2: Common Impurities in Prednisolone Synthesis
| Impurity Name | Chemical Name | Molecular Formula | Source |
|---|---|---|---|
| Prednisolone - Impurity A | Hydrocortisone | C₂₁H₃₀O₅ | pharmaffiliates.com |
| Prednisolone - Impurity B | 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione | C₂₁H₂₆O₅ | pharmaffiliates.com |
| Prednisolone - Impurity F | 11-Epi-Prednisolone | C₂₁H₂₈O₅ | pharmaffiliates.com |
| Prednisolone - Impurity J | 11-Desoxyprednisolone | C₂₁H₂₈O₄ | pharmaffiliates.com |
| Prednisolone Diphosphate | Not Available | C₂₁H₃₀O₁₁P₂ | pharmaffiliates.com |
Stability and Degradation Kinetics Research
Primary Degradation Pathways of the Phosphate (B84403) Ester
The degradation of Prednisolone (B192156) Disodium (B8443419) Phosphate primarily involves the phosphate ester group and the C17 side-chain, with the A-ring being relatively stable.
Thermal degradation of Prednisolone Disodium Phosphate in aqueous solutions involves transformations of the 17-dihydroxyacetone side-chain. In the absence of air, the predominant reactions lead to the formation of the 17-keto steroid and a hydroxy acid. However, in the presence of air and under alkaline conditions, the primary reaction involves the cleavage of the C17 side-chain, yielding the corresponding etianic acid. These transformations are a key aspect of the thermal degradation profile of the compound.
Influence of Environmental Stressors on Compound Stability
Environmental factors, particularly thermal and oxidative stress, play a significant role in the degradation kinetics of Prednisolone Disodium Phosphate.
The degradation of Prednisolone Disodium Phosphate in solution is highly dependent on temperature. Studies have shown that under conditions of thermal stress, such as at 60°C, the degradation of the drug follows first-order kinetics, meaning the rate of degradation is dependent on the concentration of the drug itself. researchgate.net The influence of temperature on the degradation was determined over a range of 80-110°C, and when plotted using the Arrhenius relationship, an activation energy of 126.2 kJ mol⁻¹ was obtained at pH 8. This is comparable to the activation energy of 113 kJ mol⁻¹ for methylprednisolone (B1676475) at pH 7.5. Increasing the pH of an injection fluid from 7.3 to 8 was found to reduce the formation of free prednisolone, a primary degradation product, by a third during heat sterilization. epa.gov
Interactive Table: Thermal Degradation of Prednisolone Sodium Phosphate
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Kinetics | First-order | 60°C | researchgate.net |
| Activation Energy | 126.2 kJ mol⁻¹ | pH 8, 80-110°C | |
| Effect of pH | Reduced degradation at higher pH | pH 7.3 vs 8 | epa.gov |
Oxidative stress also significantly impacts the stability of Prednisolone Disodium Phosphate. Under drastic oxidative conditions, such as with 30% hydrogen peroxide, the degradation of the drug is dependent on its concentration, following first-order kinetics. researchgate.net Studies on the related compound, prednisolone acetate (B1210297), have identified several degradation products under oxidative stress. d-nb.info While specific products for Prednisolone Disodium Phosphate under oxidative stress are not detailed in the provided results, the susceptibility of corticosteroids to oxidation suggests that similar degradation pathways involving the steroid nucleus and side-chain are likely. Functional groups susceptible to oxidation include those with heteroatoms like nitrogen and sulfur, as well as benzylic sites, aldehydes, and ketones. iosrjournals.org
Interactive Table: Oxidative Degradation of Prednisolone Sodium Phosphate
| Stressor | Observation | Kinetics | Reference |
|---|---|---|---|
| Hydrogen Peroxide (30%) | Concentration-dependent degradation | First-order | researchgate.net |
pH-Dependent Stability Profiles and Hydrolysis Rates
The stability of prednisolone disodium phosphate in aqueous solutions is significantly influenced by pH. The primary degradation pathway is the hydrolysis of the phosphate ester group, a reaction that is dependent on the hydrogen-ion concentration. rsc.org
Studies have shown that prednisolone is most stable at a pH of approximately 2.5. researchgate.net As the pH deviates from this optimal value, the rate of degradation increases. For instance, in one study, increasing the pH of an injection fluid from 7.3 to 8 reduced the formation of free prednisolone by a third. epa.gov However, the formation of other degradation products remained unchanged. epa.gov
The degradation of prednisolone disodium phosphate in aqueous solutions at various pH levels has been shown to follow first-order kinetics. In experiments conducted at 90°C, the rate constants for degradation in phosphate buffer were determined to be 4.7 x 10⁻³ h⁻¹ at pH 6.1 and 6.52 x 10⁻³ h⁻¹ at pH 8.2. These findings are comparable to those observed for other steroid phosphate esters.
Table 1: First-Order Rate Constants for the Degradation of Prednisolone Sodium Phosphate at 90°C
| pH | Buffer | Rate Constant (h⁻¹) |
| 6.1 | Phosphate | 4.7 x 10⁻³ |
| 8.2 | Phosphate | 6.52 x 10⁻³ |
| Data sourced from Analyst, Vol. 105, 1980 |
Photolytic Degradation Pathways
Prednisolone disodium phosphate contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov When exposed to ultraviolet (UV) radiation, particularly in the presence of chlorine, prednisolone undergoes degradation through several pathways. nih.gov
Research indicates that the degradation process involves the participation of hydroxyl radicals (•OH) and reactive chlorine species (RCS). nih.gov The degradation can proceed via three main routes:
Direct addition of chlorine to the α, β-unsaturated ketone at the C1 or C5 position. nih.gov
Photolysis of the C17 side-chain. nih.gov
Hydrogen abstraction from the C11 position. nih.gov
Under photochemical conditions, significant degradation can occur. In one study, 100% degradation of a related compound, prednisolone acetate, was observed after three days of exposure to sunlight. nih.gov The degradation products formed under these conditions included compounds with varying polarities. nih.govd-nb.info
Identification and Structural Characterization of Degradation Products
The degradation of prednisolone disodium phosphate yields a variety of products, the nature of which depends on the degradation conditions.
Under thermal and hydrolytic stress, the primary degradation product is free prednisolone , formed through the hydrolysis of the phosphate ester. epa.gov Further degradation of the prednisolone molecule can occur, particularly at the C17 side-chain. In the presence of air and under alkaline conditions, the side-chain can be cleaved to form the corresponding etianic acid . In the absence of air, the main products are the 17-keto steroid and a hydroxy acid .
Under anaerobic conditions, the decomposition of prednisolone can lead to the formation of 17-deoxy-21-dehydroprednisolone , 17-deoxyprednisolone , the 17-ketosteroid , and a D-homosteroid . researchgate.net
Oxidative degradation, often involving a high-oxygen atmosphere or oxidizing agents, can lead to the formation of 21-dehydrohydrocortisone , which can further degrade to a 17-carboxylic acid and a 17,20-dihydroxy-21-carboxylic acid derivative. researchgate.net A non-oxidative pathway can produce a 17-oxo, 17-deoxy-21-aldehyde and a 17-deoxy-20-hydroxy-21-carboxylic acid derivative. researchgate.net
Photolytic degradation in the presence of chlorine has been shown to produce chlorinated transformation products, such as TP396 (TP396-C₁Cl and TP396-C₅Cl) and TP414-2-1 (TP414-C₁ClC₅OH) , which may exhibit higher toxicity than the parent compound. nih.gov
Chemical Kinetics Modeling of Decomposition Reactions
The decomposition of prednisolone disodium phosphate in aqueous solutions is often modeled using chemical kinetics to understand the reaction rates and mechanisms.
Determination of Reaction Order (e.g., First-Order Kinetics)
The degradation of prednisolone disodium phosphate in aqueous solutions, particularly through hydrolysis, generally follows first-order kinetics . researchgate.net This means the rate of degradation is directly proportional to the concentration of the prednisolone disodium phosphate. researchgate.net Studies have confirmed this first-order dependency under various conditions, including different pH levels and temperatures. researchgate.net The degradation of prednisolone in homogenous alkaline solutions also exhibits a first-order dependency on the steroid concentration. researchgate.net
Calculation of Rate Constants and Half-Life
The rate constant (k) is a key parameter in first-order kinetics, quantifying the rate of the degradation reaction. As mentioned previously, at 90°C, the rate constants for the degradation of prednisolone sodium phosphate in phosphate buffer were found to be 4.7 x 10⁻³ h⁻¹ at pH 6.1 and 6.52 x 10⁻³ h⁻¹ at pH 8.2.
The **half-life (t₁/₂) ** of a compound, which is the time required for its concentration to decrease by half, can be calculated from the first-order rate constant using the following equation:
t₁/₂ = 0.693 / k
Based on the rate constants determined at 90°C, the half-life of prednisolone sodium phosphate would be approximately 147 hours at pH 6.1 and 106 hours at pH 8.2. It is important to note that these values are from accelerated stability studies and the half-life under normal storage conditions would be significantly longer. In human plasma, prednisolone is eliminated with a half-life of 2 to 4 hours. nih.govnih.govnih.govnih.gov
Analytical Methodologies for Prednisolone Disodium Phosphate Research
Chromatographic Techniques for Compound Analysis and Purity Assessment
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of Prednisolone (B192156) Disodium (B8443419) Phosphate (B84403). These techniques offer high resolution and sensitivity, making them ideal for separating complex mixtures and ensuring the purity of the final product.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of robust HPLC methods is a primary focus in the analysis of prednisolone and its derivatives. Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the quantification of prednisolone in various pharmaceutical products and biological fluids. nih.gov Method development often involves optimizing the mobile phase composition, column type, and detection wavelength to achieve the best separation and sensitivity.
For instance, one improved stability-indicating RP-HPLC method utilized a Phenomenex Gemini C18 column with a gradient mobile phase system. nih.gov This system consisted of acetonitrile (B52724)/tetrahydrofuran/water and acetonitrile/water mixtures, with UV detection at 254 nm. nih.gov Another approach for the analysis of Prednisolone Disodium Phosphate involves using a mobile phase of acetonitrile and water with phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. sielc.com The United States Pharmacopeia (USP) provides a standardized HPLC method for prednisolone analysis using a Legacy L1 column, which is a C18 reversed-phase column, with a mobile phase of acetonitrile and water. sielc.com
The following table summarizes key parameters from various HPLC method development studies for prednisolone and its phosphate ester:
| Parameter | Method 1 | Method 2 | Method 3 (USP) |
| Column | Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 µm) nih.gov | Newcrom R1 sielc.com | Legacy L1 (C18) sielc.com |
| Mobile Phase | Gradient: Acetonitrile/Tetrahydrofuran/Water & Acetonitrile/Water nih.gov | Acetonitrile, Water, Phosphoric Acid sielc.com | Acetonitrile/Water (30/70) sielc.com |
| Detection | UV at 254 nm nih.gov | UV sielc.com | UV at 254 nm sielc.com |
| Application | Related substances of prednisolone nih.gov | Prednisolone sodium phosphate sielc.com | Prednisolone sielc.com |
Chromatographic Separation of Prednisolone Disodium Phosphate from Prednisolone and Other Metabolites
A significant challenge in the analysis of Prednisolone Disodium Phosphate is its effective separation from its primary active metabolite, prednisolone, and other related substances. researchgate.net Prednisolone itself is a major breakdown product of Prednisolone Disodium Phosphate. researchgate.net HPLC methods have been successfully developed to achieve this separation.
For example, a reversed-phase HPLC method using a phenyl-bonded phase column with an acetonitrile-phosphate buffer mobile phase can separate Prednisolone Disodium Phosphate from prednisolone. researchgate.net Another study demonstrated the separation of prednisolone from hydrocortisone (B1673445), a structurally similar steroid, achieving a resolution value of 2.3. nih.gov Furthermore, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection and characterization of numerous prednisolone metabolites in biological samples like urine. nih.govnih.gov Research has identified over 20 metabolites of prednisolone, including prednisone (B1679067), and various hydroxylated and reduced forms. nih.govnih.gov The lack of chromatographic separation can lead to the misidentification of structurally related metabolites, highlighting the importance of effective separation techniques. osti.gov
Resolution from Degradation Products
Stability-indicating assay methods are essential to ensure that the analytical method can accurately measure the active pharmaceutical ingredient in the presence of its degradation products. Forced degradation studies are performed under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. nih.govd-nb.info
An HPLC assay for Prednisolone Disodium Phosphate using an anion-exchange column has been developed to distinguish the parent compound from its degradation products, as the phosphate ester is anionic in aqueous solutions. In one study, a developed RP-HPLC method demonstrated successful separation of prednisolone from its degradation products formed under various stress conditions, including acidic, alkaline, and oxidative environments. researchgate.net The primary degradation pathway for Prednisolone Disodium Phosphate is believed to be the hydrolysis of the phosphate ester group. rsc.org Chromatograms from these studies clearly show adequate resolution between the peak of the active compound and those of the degradation products. researchgate.net
Spectrophotometric Methods for Quantification
Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of Prednisolone Disodium Phosphate in bulk and pharmaceutical dosage forms.
Ultraviolet (UV) Spectrophotometry and Wavelength Optimization (λmax 246nm)
UV spectrophotometry is widely used for the quantitative determination of Prednisolone Disodium Phosphate. The method is based on the principle that the drug absorbs UV radiation at a specific wavelength. The wavelength of maximum absorbance (λmax) for Prednisolone Disodium Phosphate is consistently reported to be around 246 nm in various solvents, including water and a mixture of acetonitrile and methanol. ijpsr.comiosrjournals.orgresearchgate.netijpsr.comjocpr.com
The development of a UV spectrophotometric method involves validating several parameters as per the International Council for Harmonisation (ICH) guidelines, including linearity, precision, accuracy, and specificity. ijpsr.comresearchgate.netjocpr.com Studies have shown a good linear relationship between absorbance and concentration in the range of 2 to 12 µg/mL. ijpsr.comijpsr.com The method has been successfully applied for the routine analysis of Prednisolone Disodium Phosphate in pharmaceutical formulations, with high percentage recovery values, indicating good accuracy. ijpsr.comjonuns.com
The following table presents a summary of validation parameters from a UV spectrophotometric method development study:
| Validation Parameter | Result | Reference |
| λmax | 246 nm | ijpsr.comiosrjournals.orgresearchgate.netijpsr.comjocpr.com |
| Linearity Range | 2 - 12 µg/mL | ijpsr.comijpsr.com |
| Correlation Coefficient (R²) | 0.999 | ijpsr.comijpsr.com |
| Percentage Recovery | 99.80 ± 0.238% | ijpsr.com |
| Precision (%RSD) | < 2% | jonuns.com |
Advanced Analytical Techniques in Research
Beyond the conventional HPLC and UV spectrophotometric methods, advanced analytical techniques play a significant role in the comprehensive analysis of Prednisolone Disodium Phosphate, particularly in research settings.
Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the identification and characterization of metabolites and degradation products. nih.govnih.govnih.gov These techniques provide not only retention time data but also mass-to-charge ratio information, enabling the structural elucidation of unknown compounds. For instance, LC-MS/MS has been instrumental in identifying numerous metabolites of prednisolone in human urine. nih.govnih.gov
Other advanced techniques include thermal analysis methods like Thermogravimetric Analysis (TGA), which is used to study the thermal stability of the compound. mdpi.com These advanced methods provide deeper insights into the chemical and physical properties of Prednisolone Disodium Phosphate, contributing to a more thorough understanding of its behavior and stability.
Competitive Protein-Binding Assays
Competitive protein-binding assays (CPBA) represent a significant analytical method for the quantification of substances like prednisolone. The fundamental principle of this technique is the competition between a labeled and an unlabeled antigen for a limited number of binding sites on a specific antibody or binding protein.
In the context of prednisolone analysis, the assay involves prednisolone from a sample competing with a known quantity of labeled prednisolone for binding to a specific protein, often transcortin (corticosteroid-binding globulin), which has a natural affinity for corticosteroids. The amount of labeled prednisolone that binds to the protein is inversely proportional to the concentration of unlabeled prednisolone in the sample. By measuring the bound labeled fraction, one can determine the concentration of prednisolone in the original sample. A key advantage of this method is its potential for high sensitivity. However, a notable challenge is the potential for cross-reactivity with other structurally similar endogenous steroids, such as cortisol, which can lead to interference and inaccurate measurements if not properly addressed.
Radioimmunoassay Techniques for Prednisolone Derivatives
Radioimmunoassay (RIA) is a highly sensitive and specific type of immunoassay used for measuring the concentration of antigens, such as prednisolone, in biological fluids. hmdb.ca This technique utilizes the principle of competitive binding, where a radiolabeled form of the analyte (e.g., ³H-prednisolone) competes with the non-labeled analyte from the sample for a finite number of specific antibody binding sites. hmdb.ca
A specific RIA has been developed for the plasma determination of prednisolone. hmdb.ca A crucial step in this assay involves a procedure to manage interference from endogenous hydrocortisone (cortisol). hmdb.ca In this process, the de-proteinized plasma is treated with Girard's Reagent T, which reacts with the hydrocortisone to form a derivative that does not cross-react with the highly specific anti-prednisolone antibody. hmdb.ca After incubation and separation of the antibody-bound and free radiolabeled prednisolone, the radioactivity of the bound fraction is measured. The concentration of prednisolone in the sample is then determined by comparing these results against a standard curve. This RIA method is noted for its high sensitivity, with quantification levels reaching the 5-10 ng/ml range, and its specificity is comparable to that of high-performance liquid chromatography (HPLC) methods. hmdb.ca
Gas Chromatography with Mass Spectrometry (GC-MS) in Permeation Studies
Gas Chromatography with Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for the identification and quantification of various compounds, including prednisolone and its metabolites, in biological samples such as urine. nih.gov This makes it highly suitable for permeation studies, where tracking the movement of a drug and its metabolic products across biological membranes is the primary goal.
For GC-MS analysis, volatile and thermally stable derivatives of the steroids are typically prepared to enhance their chromatographic performance. mdpi.comnih.gov This often involves a derivatization process, such as creating methoxime-trimethylsilyl (TMS) derivatives. nih.govmdpi.com Once derivatized, the sample is injected into the GC, where individual compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This spectrum acts as a molecular fingerprint, allowing for confident identification. nih.gov The high resolution and characteristic fragmentation patterns provided by GC-MS are invaluable for distinguishing between structurally similar steroid isomers and identifying unknown metabolites, a task that can be challenging for other methods. nih.govnih.gov
Analytical Method Validation and Quality by Design (QbD) Approaches
The validation of an analytical method is crucial to ensure its reliability, reproducibility, and accuracy for a specific intended purpose. For prednisolone disodium phosphate, this process is often guided by the principles of Quality by Design (QbD), a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.govmdpi.com
As outlined in the International Council for Harmonisation (ICH) guidelines (Q8, Q2), the QbD approach involves identifying critical method parameters (CMPs) that could affect the critical analytical attributes (CAAs) of the method. nih.govmdpi.com Tools like the Ishikawa (fishbone) diagram are often used to map out potential variables, which can include instrument settings (e.g., wavelength, scan speed), sample preparation steps, and mobile phase composition. nih.govmdpi.com By systematically studying these parameters, a robust "method operable design region" (MODR) is established, within which the method is known to perform reliably. This proactive approach ensures the development of a well-understood, robust, and validated analytical method suitable for the routine quality control of prednisolone sodium phosphate. nih.govnih.gov
Assessment of Linearity, Precision (Intra-day, Inter-day), and Accuracy
Linearity, precision, and accuracy are fundamental parameters evaluated during the validation of any quantitative analytical method for prednisolone disodium phosphate.
Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. For a UV spectrophotometric method, this was established in a concentration range of 2 µg/mL to 12 µg/mL, yielding a high correlation coefficient (R²) of 0.999. nih.gov Another study showed linearity in the range of 0.6-25 µg/mL with a correlation value of 0.9996. nih.gov
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at two levels:
Intra-day precision (Repeatability): Assesses the variation in results within the same day under the same operating conditions. nih.gov
Inter-day precision (Intermediate Precision): Assesses the variation in results on different days, often with different analysts or equipment. nih.gov For prednisolone assays, precision is considered acceptable if the relative standard deviation (%RSD) is less than 2.0%. nih.govupf.edu
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure prednisolone sodium phosphate is added to a sample matrix (spiked sample). The method's accuracy is then calculated by how well it measures the known concentration. Recovery is typically assessed at different concentration levels (e.g., 80%, 100%, and 120%) with acceptance criteria for recovery values generally falling between 98% and 102%. nih.govnih.gov
Table 1: Summary of Validation Parameters for Prednisolone Analytical Methods
| Parameter | Method | Range / Value | Source |
|---|---|---|---|
| Linearity Range | UV Spectrophotometry | 2 - 12 µg/mL | nih.gov |
| UV Spectrophotometry | 0.6 - 25 µg/mL | nih.gov | |
| HILIC | 0.02 - 1.5 µg/mL | ||
| Correlation Coefficient (R²) | UV Spectrophotometry | 0.999 | nih.gov |
| UV Spectrophotometry | 0.9996 | nih.gov | |
| Accuracy (Recovery) | UV Spectrophotometry | 98.5% - 101.5% | nih.gov |
| RP-HPLC | 99% - 101% | upf.edu | |
| Precision (%RSD) | UV Spectrophotometry | < 2.0% | nih.gov |
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics in the validation of analytical methods for prednisolone disodium phosphate. They define the lower limits of the method's measurement capability.
Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that gives a signal-to-noise ratio that is typically specified as 3:1.
Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is the concentration that produces a signal-to-noise ratio of approximately 10:1.
These values are commonly calculated based on the standard deviation of the response and the slope of the calibration curve. nih.govupf.edu For example, in a reversed-phase HPLC method for the simultaneous quantification of sulfacetamide (B1682645) sodium and prednisolone sodium phosphate, the LOD and LOQ for prednisolone sodium phosphate were determined to be 1.45 µg/mL and 4.84 µg/mL, respectively. upf.edu Another method using hydrophilic interaction chromatography reported an LOD of 0.019 µg/mL and an LOQ of 0.066 µg/mL for prednisolone acetate (B1210297). These parameters are fundamental for ensuring that the analytical method is sensitive enough for its intended application, such as quantifying low levels of the drug or its impurities.
Table 2: Examples of LOD and LOQ for Prednisolone Analytical Methods
| Parameter | Method | Value | Source |
|---|---|---|---|
| LOD | RP-HPLC (for PSP) | 1.45 µg/mL | upf.edu |
| HILIC (for Prednisolone Acetate) | 0.019 µg/mL | ||
| LOQ | RP-HPLC (for PSP) | 4.84 µg/mL | upf.edu |
Development of Stability-Indicating Analytical Procedures
The development of stability-indicating analytical procedures is a critical component of pharmaceutical quality control, ensuring that a drug substance can be accurately quantified in the presence of its potential degradation products. For Prednisolone Disodium Phosphate, a water-soluble ester of the synthetic glucocorticoid prednisolone, various analytical techniques have been established to monitor its stability under diverse environmental conditions. These methods are essential for determining the intrinsic stability of the molecule, identifying degradation pathways, and establishing appropriate storage conditions and shelf-life.
Forced degradation studies are a cornerstone of developing such methods. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions. These conditions typically include exposure to acid, base, oxidation, heat, and light. The goal is to generate the likely degradation products and ensure that the chosen analytical method can effectively separate these from the intact drug.
High-Performance Liquid Chromatography (HPLC) has emerged as the most prominent technique for the stability analysis of Prednisolone Disodium Phosphate. Its high resolution and sensitivity allow for the separation and quantification of the parent compound from its impurities and degradation products.
One of the primary degradation pathways for Prednisolone Disodium Phosphate is the hydrolysis of the phosphate ester group to form prednisolone. researchgate.netresearchgate.net Therefore, a stability-indicating method must be able to resolve Prednisolone Disodium Phosphate from prednisolone and any further degradation products of the prednisolone molecule itself.
Research has demonstrated the development of an HPLC method utilizing an anion-exchange column, which is particularly suitable as the phosphate ester exists in an anionic form in aqueous solutions. researchgate.net This method allows for the direct determination of the phosphate ester, distinguishing it from its non-ionic degradation product, prednisolone. researchgate.net In one such study, a Pye LC20 system with a fixed-wavelength detector at 254 nm was used. researchgate.net The method was validated for its ability to separate Prednisolone Disodium Phosphate from its degradation products formed under heat stress. researchgate.net
Another approach involves reversed-phase HPLC (RP-HPLC). An improved stability-indicating RP-HPLC method was developed for the analysis of related substances in prednisolone, which is also applicable to the analysis of Prednisolone Disodium Phosphate and its primary hydrolytic degradant. nih.gov This method utilized a gradient mobile-phase system to achieve baseline separation of prednisolone from its structurally related substance, hydrocortisone, which differs only by a double bond. nih.gov The stability-indicating capability was confirmed through a forced degradation study. nih.gov
A study focusing on the simultaneous determination of moxifloxacin (B1663623) and prednisolone also provides valuable insights into creating a stability-indicating method. nih.gov Although this study focuses on prednisolone, the chromatographic conditions can be adapted for Prednisolone Disodium Phosphate. The method employed a BDS Hypersil C8 column with a mobile phase of phosphate buffer and methanol, demonstrating good separation of the active ingredients from their degradation products under various stress conditions. nih.gov
The following tables summarize the findings from various research endeavors to develop and validate stability-indicating analytical procedures for Prednisolone Disodium Phosphate.
Table 1: HPLC Method for Prednisolone Disodium Phosphate and Its Degradation Products
| Parameter | Details |
|---|---|
| Instrumentation | Pye LC20 system with a fixed-wavelength detector |
| Column | Anion-exchange column |
| Mobile Phase | Not specified in detail |
| Flow Rate | 1.5 ml/min |
| Detection | UV at 254 nm |
| Internal Standard | Potassium hydrogen phthalate |
| Application | Separation of Prednisolone Disodium Phosphate from its hydrolysis product (prednisolone) and other degradation products. |
Source: researchgate.net
Table 2: Improved RP-HPLC Method for Prednisolone and Related Substances
| Parameter | Details |
|---|---|
| Instrumentation | High-Performance Liquid Chromatography system |
| Column | Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 µm) |
| Mobile Phase | Gradient system: Acetonitrile/Tetrahydrofuran/Water (15:10:75 v/v/v) and Acetonitrile/Water (80:20 v/v) |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
| Key Separation | Baseline separation of prednisolone and impurity A (hydrocortisone) with a resolution (Rs) value of 2.3. |
Source: nih.gov
Table 3: Forced Degradation Studies of Prednisolone Sodium Phosphate
| Stress Condition | Reagents and Conditions | Observation |
|---|---|---|
| Acid Degradation | 0.01N Hydrochloric Acid, refluxed for 2 hours | Degradation of the drug was observed, not exceeding 30%. |
| Base Degradation | 0.01N Sodium Hydroxide (B78521), refluxed for 2 hours | Degradation of the drug was observed, not exceeding 22%. |
| Neutral Hydrolysis | Water, refluxed for 2 hours | Degradation of the drug was observed. |
| Oxidative Degradation | Not specified in detail | Studies are generally performed to identify primary oxidative degradation products. |
| Photostability | Exposure to daylight for 24 hours | The study was conducted to assess light sensitivity. |
| Thermal Degradation | Temperature range of 80-110 °C | The degradation followed first-order kinetics. An activation energy of 126.2 kJ mol⁻¹ was determined at pH 8. |
Source: iosrjournals.org
Table 4: Compounds Mentioned in the Article
| Compound Name |
|---|
| Prednisolone Disodium Phosphate |
| Prednisolone |
| Hydrocortisone |
| Moxifloxacin |
| Potassium hydrogen phthalate |
| Acetonitrile |
| Tetrahydrofuran |
| Methanol |
| Hydrochloric Acid |
Pharmacological Mechanisms at the Cellular and Molecular Level in Vitro Studies
Glucocorticoid Receptor Binding and Activation
The initial and critical step in prednisolone's mechanism of action is its binding to and activation of the glucocorticoid receptor. patsnap.com
Binding Affinity to Intracellular Glucocorticoid Receptor (GR) Alpha and Beta Subtypes
Prednisolone (B192156), like other glucocorticoids, binds to the glucocorticoid receptor (GR), which exists in two main isoforms, GRα and GRβ. nih.govfrontiersin.org GRα is the classic receptor that binds glucocorticoids and mediates most of their known effects. nih.gov In contrast, GRβ does not bind glucocorticoids and is considered a dominant negative inhibitor of GRα activity. nih.gov In vitro studies have shown that the expression of GRβ mRNA is significantly lower than that of GRα in various cell types. nih.gov While some research has explored the role of GRβ in glucocorticoid insensitivity, its precise contribution remains an area of active investigation. nih.gov The binding of prednisolone to GRα is a high-affinity interaction, crucial for initiating the downstream signaling cascade. nih.gov
Mechanisms of Ligand-Receptor Complex Translocation to the Nucleus
In its inactive state, the glucocorticoid receptor (GRα) resides in the cytoplasm as part of a large multi-protein complex that includes heat shock proteins (Hsp90, Hsp70), immunophilins (like FKBP51 and FKBP52), and other chaperones. wikipedia.orgnih.govresearchgate.netdoaj.org This complex maintains the receptor in a conformation that is ready for ligand binding but prevents its translocation to the nucleus. nih.govresearchgate.netdoaj.org
Upon binding of prednisolone, the GR undergoes a conformational change, leading to the dissociation of the chaperone proteins. nih.govicgbio.ru This "activated" ligand-receptor complex then exposes nuclear localization signals (NLS) that facilitate its rapid translocation into the nucleus through the nuclear pore complex. nih.gov This process is an active, energy-dependent transport mechanism. nih.gov Once inside the nucleus, the prednisolone-GR complex can modulate gene expression through various mechanisms. wikipedia.orgicgbio.ru
Gene Transcription Modulation and Protein Synthesis Regulation
The primary mechanism by which prednisolone exerts its effects is through the regulation of gene transcription, leading to altered protein synthesis. researchgate.net
Interaction with DNA at Steroid-Response Elements
Once in the nucleus, the activated prednisolone-GR complex typically forms a homodimer (a complex of two identical receptor units). nih.gov This dimer then binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. frontiersin.org The binding of the GR dimer to these GREs can either enhance (transactivation) or suppress (transrepression) the transcription of specific genes. wikipedia.org
There are two main types of GREs:
Simple GREs (sGREs): These are the classic binding sites for GR dimers and are typically associated with the upregulation of gene expression. frontiersin.org
Negative GREs (nGREs): Binding of the GR to these elements leads to the downregulation of gene transcription. frontiersin.org
Furthermore, the GR can also interact with other transcription factors, a mechanism known as "tethering," to indirectly influence gene expression without directly binding to DNA. frontiersin.orgnih.gov
Induction and Repression of Specific Gene Expression (e.g., cytokines, lipocortins)
The interaction of the prednisolone-GR complex with GREs and other transcription factors leads to a broad range of changes in gene expression, ultimately mediating its anti-inflammatory and immunosuppressive effects. patsnap.comfrontiersin.org
Repression of Pro-inflammatory Genes: A major part of prednisolone's anti-inflammatory action comes from its ability to repress the expression of pro-inflammatory genes. patsnap.complos.org This includes the downregulation of key inflammatory mediators such as:
Cytokines: Prednisolone inhibits the production of pro-inflammatory cytokines like interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). patsnap.comkiu.ac.ugnih.gov
Chemokines: These molecules, which attract immune cells to sites of inflammation, are also downregulated. nih.gov
Adhesion Molecules: The expression of molecules that allow inflammatory cells to stick to blood vessel walls is reduced. nih.gov
Enzymes: It inhibits enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce inflammatory mediators. nih.gov
This repression often occurs through the "tethering" mechanism, where the GR interacts with and inhibits the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.gov
Induction of Anti-inflammatory Genes: Prednisolone also actively promotes the synthesis of anti-inflammatory proteins. frontiersin.orgnih.gov A key example is the induction of Annexin A1 (also known as lipocortin-1). frontiersin.orgnih.gov Annexin A1 is a protein that inhibits phospholipase A2, an enzyme crucial for the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. patsnap.comfrontiersin.org Additionally, glucocorticoids can increase the expression of anti-inflammatory cytokines like interleukin-10 (IL-10). nih.govnih.gov
Modulation of Inflammatory Pathways (In Vitro Models)
In vitro studies using various cell models have provided detailed insights into how prednisolone modulates specific inflammatory pathways.
In models using human umbilical vein endothelial cells (HUVECs), prednisolone has been shown to reduce the expression of E-selectin, an adhesion molecule induced by cytokines like TNF-α and IL-1β. nih.gov This reduction in E-selectin leads to decreased adhesion of neutrophils to the endothelial cells, a critical step in the inflammatory cascade. nih.gov Furthermore, prednisolone was found to protect HUVECs from cytotoxicity induced by neutrophils and nitric oxide (NO). nih.gov
Studies on vascular smooth muscle cells (VSMCs) have demonstrated that prednisolone can alleviate cellular senescence induced by inflammatory stimuli. plos.org This effect is mediated, at least in part, through the activation of the SIRT1/AMPK signaling pathway, which in turn suppresses the pro-inflammatory transcription factor NF-κB. plos.org
In immune cells, such as T-lymphocytes and monocytes, prednisolone has been shown to suppress the production of a wide array of pro-inflammatory cytokines. nih.govfrontiersin.org It can also induce apoptosis (programmed cell death) in certain T-cell subsets, contributing to its immunosuppressive effects. patsnap.com Research using peripheral blood mononuclear cells has shown that prednisone (B1679067) can rescue the dysregulated immune landscape in autoimmune diseases by modulating the expression of genes involved in inflammatory responses and immune cell activation. frontiersin.org
Table of Research Findings on Prednisolone's In Vitro Effects:
| Cell Type | In Vitro Model Finding | Effect of Prednisolone | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cytokine-induced E-selectin expression and neutrophil adhesion | Reduced E-selectin expression and neutrophil adhesion | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Neutrophil- and nitric oxide-induced cytotoxicity | Protected against cytotoxicity | nih.gov |
| Vascular Smooth Muscle Cells (VSMCs) | Adriamycin-induced cellular senescence and inflammation | Ameliorated senescence and inflammation via SIRT1/AMPK pathway | plos.org |
| Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine-induced proliferation | Inhibited proliferation | nih.gov |
| Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS)-induced cytokine production | Inhibited production of TNF-α, IL-1β, and IL-6 | nih.gov |
| T-lymphocytes | General activation | Induction of apoptosis in certain subsets | patsnap.com |
| Immune Cells (general) | Dysregulated gene expression in an autoimmune disease model | Partially reversed the altered gene expression profile | frontiersin.org |
Inhibition of Phospholipase A2 Activity and Arachidonic Acid Release
A cornerstone of the anti-inflammatory action of prednisolone involves the inhibition of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade. Prednisolone has been shown to significantly inhibit the phosphorylation of cytosolic phospholipase A2 (cPLA2). medchemexpress.com This inhibition is crucial as cPLA2 is responsible for the hydrolysis of membrane phospholipids (B1166683) to release arachidonic acid, a precursor for various pro-inflammatory mediators. medchemexpress.com
The suppression of arachidonic acid release is a direct consequence of reduced PLA2 activity. Studies on human keratinocytes have demonstrated that prednisolone can interfere with phospholipase activities, leading to a decreased availability of arachidonic acid. nih.gov Furthermore, in models of human cutaneous inflammation, systemic administration of prednisolone led to a suppression of arachidonic acid levels in inflamed tissues. This provides direct evidence that steroids inhibit the formation of inflammatory mediators by blocking the rise in free arachidonic acid concentration.
It is important to note that prednisolone disodium (B8443419) phosphate (B84403) is a prodrug that is rapidly hydrolyzed to the active compound, prednisolone, in plasma. medchemexpress.com Therefore, the in vitro effects observed with prednisolone are directly relevant to the clinical activity of prednisolone disodium phosphate.
Suppression of Prostaglandin (B15479496) and Leukotriene Synthesis
By limiting the availability of arachidonic acid, prednisolone disodium phosphate effectively curtails the synthesis of two major classes of inflammatory mediators: prostaglandins and leukotrienes. The cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which convert arachidonic acid into these eicosanoids, are consequently downregulated.
In vitro studies have demonstrated that prednisolone significantly inhibits the production of prostaglandins such as prostaglandin F2 alpha (PGF2α) and 6-keto-prostaglandin F1 alpha in human keratinocytes. nih.gov This suggests a direct inhibitory effect on the cyclooxygenase pathway, secondary to the reduction in arachidonic acid release.
Similarly, the synthesis of leukotrienes, potent chemoattractants and mediators of inflammation, is also suppressed. Corticosteroids are known to inhibit leukotriene synthesis in various inflammatory cells, including unprimed eosinophils and basophils, by preventing the initial release of arachidonic acid. google.com Studies have shown that prednisolone can significantly decrease the levels of leukotriene B4, a powerful inflammatory mediator. nih.gov This effect is attributed to the inhibition of phospholipase A2, thereby preventing the formation of the leukotriene precursor, arachidonic acid. google.comnih.gov
Regulation of Inflammatory Cytokine Production (e.g., IL-10, IL-1β, IL-6, TNF-α)
Prednisolone disodium phosphate exerts profound effects on the production and release of a wide array of inflammatory cytokines. Its action is not limited to a simple suppression of pro-inflammatory cytokines but also involves the modulation of anti-inflammatory cytokines.
In vitro studies have shown that prednisolone can decrease the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). Conversely, it has been observed that the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) can be increased following treatment with prednisolone, although some studies have reported no change or even a decrease in IL-10 levels in certain contexts, such as in tumor-associated macrophages. nih.gov
The regulation of these cytokines is a key component of the immunosuppressive and anti-inflammatory effects of prednisolone. For instance, in co-culture systems of melanoma cells and macrophages, prednisolone disodium phosphate has been shown to decrease the expression of a majority of angiogenic and inflammatory proteins in tumor-associated macrophages. nih.gov
Impact on NF-κB and AP-1 Signaling Pathways
The regulatory effects of prednisolone disodium phosphate on cytokine production and other inflammatory processes are largely mediated through its influence on key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways.
The NF-κB signaling cascade is a central regulator of inflammation, and its inhibition is a major mechanism of glucocorticoid action. Prednisolone has been shown to inhibit the NF-κB pathway, thereby downregulating the expression of numerous pro-inflammatory genes.
The impact of glucocorticoids on the AP-1 signaling pathway is also a critical aspect of their anti-inflammatory effects. In vitro studies have demonstrated that the glucocorticoid receptor can inhibit the activity of AP-1. nih.gov AP-1 is a transcription factor that plays a crucial role in cell proliferation, differentiation, and apoptosis, and its inhibition by glucocorticoids contributes to their broad range of actions. The interaction between the glucocorticoid receptor and AP-1 is complex and can involve direct protein-protein interactions or competition for essential co-activators.
Angiogenesis Inhibition Mechanisms (In Vitro Models)
Beyond its well-established anti-inflammatory effects, prednisolone disodium phosphate also exhibits anti-angiogenic properties, which have been investigated in various in vitro models. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and various inflammatory conditions.
Direct Effects on Endothelial Cell Proliferation and Viability (or lack thereof)
The direct impact of prednisolone disodium phosphate on endothelial cells, the primary cellular component of blood vessels, has been a subject of in vitro investigation. Studies have shown that free prednisolone phosphate has minimal direct inhibitory effect on the proliferation of human umbilical vein endothelial cells (HUVEC). nih.gov However, when encapsulated in liposomes, which allows for targeted delivery and sustained release, prednisolone phosphate demonstrates strong anti-proliferative effects on HUVEC. nih.gov
Regarding cell viability, in vitro experiments have indicated that prednisolone does not significantly decrease the viability of HUVEC. nih.gov Instead, it has been shown to protect endothelial cells from neutrophil-dependent cytotoxicity and reduce cell injury induced by various stimuli. nih.gov This suggests that the primary anti-angiogenic mechanism of prednisolone is not through direct cytotoxicity to endothelial cells but rather through the modulation of their function and the surrounding microenvironment.
Modulation of Tumor-Associated Macrophages (TAMs) Angiogenic Function
A significant mechanism through which prednisolone disodium phosphate inhibits angiogenesis is by modulating the function of tumor-associated macrophages (TAMs). TAMs are a major component of the tumor microenvironment and play a crucial role in promoting tumor angiogenesis by secreting a variety of pro-angiogenic factors.
Regulation of Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase (MMP) Expression
In vitro studies have demonstrated that prednisolone and its phosphate ester can modulate key factors involved in angiogenesis and tissue remodeling, such as Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs). The administration of prednisolone disodium phosphate (PLP) has been shown to inhibit the pro-angiogenic function of tumor-associated macrophages (TAMs). nih.govscientificarchives.com This inhibition is critical, as the tumor microenvironment often promotes drug resistance and cancer progression. nih.gov
In a co-culture system designed to mimic the melanoma microenvironment, the combination of PLP and doxorubicin (B1662922) resulted in a potent decrease in the expression of a majority of angiogenic and inflammatory proteins in TAMs. nih.govnih.gov This anti-angiogenic activity was identified as the primary mechanism for potentiating the cytotoxicity of doxorubicin against B16.F10 melanoma cells. nih.govnih.gov Furthermore, studies on the broader glucocorticoid class, to which prednisolone belongs, have shown a direct correlation between the suppression of VEGF and the inhibition of endothelial cell sprouting. nih.gov Research has also specifically shown that prednisolone can suppress the expression of MMP-9, a key enzyme involved in the migration of macrophages and the breakdown of the extracellular matrix during inflammatory responses. scientificarchives.com Pro-inflammatory cytokines like IL-1β and TNF-α are known inducers of MMP-13, and VEGF itself can increase the expression of various MMPs, highlighting the interconnected nature of these pathways that are targeted by prednisolone. researchgate.net
Interactive Table: Effect of Prednisolone Phosphate on Angiogenic and Remodeling Factors
This table summarizes in vitro findings on the regulation of VEGF and MMP by Prednisolone Disodium Phosphate.
| Factor | Effect | Cellular Context | Associated Finding | Reference |
|---|---|---|---|---|
| VEGF | Downregulation / Inhibition of pro-angiogenic function | Tumor-Associated Macrophages (TAMs) | Potentiated cytotoxicity of doxorubicin on melanoma cells. | nih.govnih.gov |
| Angiogenic Proteins | Potent decrease in expression | Tumor-Associated Macrophages (TAMs) | Associated with anti-proliferative and pro-apoptotic effects. | nih.govnih.gov |
| MMP-9 | Suppression of expression | Macrophages | Decreased monocytic cell migration. | scientificarchives.com |
Influence on Transcriptional Regulators (e.g., Sp1) and Downstream Signaling Pathways (e.g., Akt/mTOR)
The regulatory effects of prednisolone at the cellular level are mediated through its influence on key transcriptional regulators and downstream signaling pathways. In vitro evidence from studies on glucocorticoids indicates a role in modulating the Specificity protein 1 (Sp1) transcription factor and the Akt/mTOR signaling cascade, both of which are central to processes like cell growth, proliferation, and angiogenesis. nih.gov
Studies using other glucocorticoids have shown that they can down-regulate the expression of Sp1, which is a known transcriptional regulator of both VEGF and MMP-2. nih.govscientificarchives.com The influence on the Akt/mTOR pathway, however, appears to be context-dependent. Some in vitro research demonstrates that glucocorticoid treatment decreases the expression of VEGF and its receptor (VEGFR-1) by inhibiting the Akt/mTOR pathway. nih.govscientificarchives.com Conversely, other studies have found that glucocorticoids like methylprednisolone (B1676475) can increase the expression of factors within the PI3K/Akt/mTOR pathway, leading to the inhibition of protective autophagy in vascular endothelial cells. nih.govresearchgate.net
Mechanistically, the Akt/mTOR pathway can directly influence transcriptional activity by regulating the nuclear abundance of Sp1, thereby controlling the expression of Sp1-dependent genes. researchgate.netmcgill.ca The anti-angiogenic effects of prednisolone disodium phosphate observed in macrophage co-cultures are consistent with an inhibitory action on these pathways, leading to reduced tumor support. nih.govscientificarchives.com However, it has also been noted that glucocorticoids can, in other contexts, increase Sp1 expression, suggesting a complex and cell-type-specific regulatory role. bu.edu.eg
Effects on Immune Cell Polarization (In Vitro Studies)
Impact on Macrophage Phenotype (e.g., M1 Suppression, M2 Marker Expression)
Prednisolone disodium phosphate demonstrates a significant capacity to modulate the polarization of macrophages in vitro, a key process in regulating inflammatory responses. Specifically, it has been shown to suppress the pro-inflammatory M1 macrophage phenotype while promoting characteristics associated with the anti-inflammatory M2 phenotype. nih.govscientificarchives.comnih.gov
In vitro experiments using bone-marrow macrophages stimulated towards an M1 phenotype showed that phagocytosis of liposomal prednisolone phosphate (Lip-PLP) led to a marked suppression of the M1 profile. nih.gov This was evidenced by the reduced expression of typical M1 markers. Concurrently, the treatment induced the expression of several M2 markers, suggesting a shift towards an anti-inflammatory or resolving state. nih.gov These findings are consistent with other reports showing that prednisolone increases the transcription of the M2 markers CD163 and CD206. scientificarchives.comnih.gov This differential regulation of M1/M2 polarization is believed to be a significant contributor to the immunosuppressive activity of the drug. scientificarchives.com
Interactive Table: In Vitro Effects of Prednisolone Phosphate on Macrophage Polarization Markers
This table details the observed changes in M1 and M2 marker expression in macrophages following in vitro treatment with liposomal prednisolone phosphate.
| Macrophage Phenotype | Marker | Effect of Prednisolone Phosphate | Reference |
|---|---|---|---|
| M1 (Pro-inflammatory) | TNF-α | Suppression | nih.gov |
| IL-1β | Suppression | nih.gov | |
| IL-6 | Suppression | nih.gov | |
| IL-12p40 | Suppression | nih.gov | |
| iNOS | Suppression | nih.gov | |
| FcγRI | Suppression | nih.gov | |
| Ciita | Suppression | nih.gov | |
| CD80 | Suppression | nih.gov | |
| CD86 | Suppression | nih.gov | |
| M2 (Anti-inflammatory) | IL-10 | Induction | nih.gov |
| TGF-β | Induction | nih.gov | |
| IL-1RII | Induction | nih.gov | |
| CD163 | Induction / Upregulation | nih.govscientificarchives.com | |
| CD206 (MRC-1) | Induction / Upregulation | nih.govscientificarchives.comnih.gov | |
| Ym1 | Induction | nih.gov |
Prodrug Hydrolysis and Biotransformation (In Vitro Enzymatic Studies)
Prednisolone disodium phosphate is a water-soluble prodrug of prednisolone. pharmgkb.org This formulation was designed to overcome the poor aqueous solubility of the biologically active parent compound, prednisolone. researchgate.net In vitro studies confirm that prednisolone disodium phosphate is not active in its initial form but requires enzymatic conversion to exert its effects. pharmgkb.org
The biotransformation process begins with the rapid and complete hydrolysis of the phosphate ester. bu.edu.eg In vitro enzymatic studies show that this conversion is carried out by phosphatase enzymes present in plasma and serum. mcgill.camedrxiv.org The hydrolysis reaction cleaves the phosphate pro-moiety from the 21-hydroxyl group of the steroid, releasing the active drug, prednisolone. pharmgkb.orgmedrxiv.org Comparative pharmacokinetic studies have shown that the hydrolysis of the prednisolone phosphate ester is significantly faster than that of other ester prodrugs, such as prednisolone phthalate. researchgate.net
Following this initial hydrolysis, the now active prednisolone undergoes further biotransformation. In vitro assessments using recombinant enzymes have identified that cytochrome P450 enzymes, particularly CYP3A4, are primarily responsible for the metabolism of prednisolone, such as through 6β-hydroxylation. frontiersin.org The intrinsic clearance of prednisolone by rCYP3A5 was found to be less than 26% relative to rCYP3A4, indicating that CYP3A4 is the major contributor to its subsequent metabolic breakdown. frontiersin.org
Formulation Science and Drug Delivery Systems Research Excluding Clinical Outcomes
Liposomal Encapsulation Methodologies for Prednisolone (B192156) Disodium (B8443419) Phosphate (B84403)
The encapsulation of prednisolone disodium phosphate into liposomes is a critical step in developing targeted and controlled-release formulations. The choice of encapsulation method significantly influences the final characteristics and performance of the liposomal product.
Lipid Film Hydration and Extrusion Techniques for Vesicle Formation
A prevalent method for preparing liposomes containing prednisolone disodium phosphate is the lipid film hydration technique, often followed by extrusion. nih.govnih.gov This process begins with the dissolution of lipids, such as dipalmitoylphosphatidylcholine (DPPC) and cholesterol, in an organic solvent mixture like chloroform (B151607) and methanol. nih.gov The organic solvent is then removed under reduced pressure using a rotary evaporator, which results in the formation of a thin lipid film on the inner surface of a round-bottom flask. nih.govnih.gov
Subsequent hydration of this lipid film with an aqueous solution containing prednisolone disodium phosphate leads to the spontaneous formation of multilamellar vesicles (MLVs). nih.govcd-bioparticles.net To achieve a more uniform and smaller vesicle size, which is often desirable for drug delivery applications, the MLV suspension is subjected to an extrusion process. nih.govnih.gov This involves repeatedly passing the liposome (B1194612) suspension through polycarbonate membranes with defined pore sizes. nih.gov For instance, a final pore size of 50 nm has been used to reduce the size of prednisolone disodium phosphate-containing liposomes. nih.gov The temperature during extrusion is a critical parameter that can influence the final size of the liposomes. nih.gov
Quantification of Encapsulation Efficiency and Drug Loading Capacity
Determining the amount of prednisolone disodium phosphate successfully encapsulated within the liposomes is crucial for quality control and for understanding the potential therapeutic dose. Encapsulation efficiency (EE%) is defined as the percentage of the initial drug that is entrapped within the liposomes. creative-biostructure.com
To quantify encapsulation efficiency, the unencapsulated (free) drug must first be separated from the liposome-encapsulated drug. creative-biostructure.com Common separation techniques include dialysis, centrifugation, and size exclusion chromatography. nih.govgoogle.com Following separation, the concentration of the drug in the liposomal fraction and/or the free drug fraction is determined, often using high-performance liquid chromatography (HPLC). nih.govcreative-biostructure.comgoogle.com
One study reported a prednisolone phosphate incorporation efficiency of between 3-5% for GMP-grade liposomes, with a final drug content varying between 1.0 and 3.2 mg/mL. lww.com Another study noted that methods based on freeze-thawing of the liposomes before extrusion did not improve the encapsulation efficiency of prednisolone phosphate. nih.gov The development of novel analytical methods, such as one utilizing alkaline phosphatase to hydrolyze free prednisolone phosphate, has been explored to provide a more accurate and precise quantification of encapsulation efficiency compared to traditional methods like dialysis. nih.gov
The drug loading capacity, another important parameter, refers to the amount of drug loaded per unit weight of the lipid.
Physicochemical Characterization of Liposomal Systems (e.g., size, charge, lamellarity)
The physicochemical properties of liposomes are critical determinants of their in vivo behavior, including their stability, circulation time, and interaction with target cells. malvernpanalytical.com Therefore, comprehensive characterization is essential.
Size and Polydispersity: The size of liposomes is a key factor influencing their biodistribution. For drug delivery, a size range of 50 to 200 nm is often considered desirable. malvernpanalytical.com Dynamic light scattering (DLS) is a common technique used to measure the mean hydrodynamic diameter and the polydispersity index (PDI), which indicates the width of the size distribution. lww.com For instance, GMP-grade liposomal prednisolone formulations have been produced with a size ranging from 90 to 110 nm and a PDI of less than 0.1, indicating a homogenous population of vesicles. lww.com
Zeta Potential (Surface Charge): The zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes. It plays a significant role in the stability of the liposomal suspension by influencing inter-vesicular repulsive forces, thus preventing aggregation. malvernpanalytical.com Electrophoretic light scattering (ELS) is the standard method for determining zeta potential. malvernpanalytical.com Liposomal prednisolone phosphate formulations have been reported to have a consistently negative zeta potential of approximately -5 mV. lww.com
Lamellarity: Lamellarity refers to the number of lipid bilayers enclosing the aqueous core of the liposome. malvernpanalytical.com Liposomes can be unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers). cd-bioparticles.net While techniques like small- and wide-angle X-ray scattering (SAXS/WAXS) can provide detailed information about the lamellar structure, often the preparation method itself (e.g., extrusion) is designed to produce unilamellar vesicles. malvernpanalytical.com
Strategies for Enhancing Stable Encapsulation in Aqueous Formulations
The stability of the encapsulated drug within the liposome is paramount to ensure that the drug is delivered to the target site and not prematurely released into circulation. The use of a water-soluble derivative like prednisolone disodium phosphate, as opposed to the less soluble prednisolone, is a key strategy to ensure stable encapsulation in the aqueous core of the liposomes. nih.gov It was observed that while unmodified prednisolone showed high initial encapsulation, it was rapidly lost from the liposomes upon intravenous injection. nih.gov
Design and Development of Advanced Liposomal Formulations
Building upon the fundamental principles of liposomal encapsulation, advanced formulations are designed to further improve the therapeutic performance of prednisolone disodium phosphate by controlling its release and enhancing its circulation time.
PEGylated Liposomes for Controlled Release and Circulation Enhancement
A significant advancement in liposome technology is the incorporation of polyethylene (B3416737) glycol (PEG) on the surface of the vesicles, a process known as PEGylation. lww.comnih.gov PEGylated liposomes, also referred to as long-circulating or sterically stabilized liposomes, are created by including a PEG-derivatized lipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000), in the lipid composition. nih.govlww.com
The presence of the hydrophilic PEG chains on the liposome surface creates a steric barrier that reduces the binding of plasma proteins (opsonins), thereby decreasing their uptake by the mononuclear phagocyte system (MPS). This "stealth" characteristic leads to a significantly prolonged circulation time in the bloodstream compared to conventional liposomes. nih.govresearchgate.net This extended circulation allows for greater accumulation of the liposomes at sites of pathology, such as tumors or areas of inflammation, through the enhanced permeability and retention (EPR) effect. nih.gov
Research has demonstrated the use of PEGylated liposomes for the delivery of prednisolone disodium phosphate. nih.govlww.comnih.gov These formulations typically consist of a phospholipid like dipalmitoylphosphatidylcholine (DPPC), cholesterol to modulate membrane fluidity, and a PEG-lipid. nih.govlww.com The controlled release of prednisolone phosphate from these PEGylated liposomes at the target site can lead to improved therapeutic outcomes. nih.gov
Interactive Data Table: Composition of a PEGylated Liposomal Prednisolone Phosphate Formulation lww.com
| Component | Concentration/Amount | Role |
| Prednisolone Sodium Phosphate | 2.8 mg/mL | Active Pharmaceutical Ingredient |
| Dipalmitoylphosphatidylcholine (DPPC) | 30 mg | Primary lipid component |
| Distearoylphosphatidylethanolamine-PEG2000 (DSPE-PEG2000) | 9 mg | PEGylating agent for prolonged circulation |
| Cholesterol | 8 mg | Membrane stabilizer |
| Sucrose | 10% | Cryoprotectant/Tonicity agent |
| Phosphate Buffer | pH 7.4 | Buffering agent |
Development of Macrophage-Targeting Liposomes (e.g., AmbiMACs, DSPG, DOPC, Cholesterol-based systems)
The development of liposomal formulations for prednisolone phosphate is an active area of research, aimed at targeting the drug to specific cell types, such as macrophages. This targeted delivery is being explored to concentrate the therapeutic agent at sites of inflammation.
One novel type of liposome, named AmbiMACs, has been specifically designed to selectively target macrophages. nih.gov Research has shown that the composition of these liposomes is critical for their macrophage-targeting efficiency. AmbiMACs are formulated using a combination of lipids, including 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), 1,2-distearoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt (DSPG), and cholesterol. mdpi.com Studies involving different molar ratios of these components have been conducted to optimize macrophage uptake. mdpi.com
Investigations into AmbiMACs with varying percentages of DSPG demonstrated that a higher DSPG content increases the macrophage-targeting efficiency. nih.gov For instance, formulations with 20% DSPG were identified as optimal in certain experimental models, showing a high ratio of macrophage targeting. nih.gov In contrast, PEGylated liposomes, another common formulation, were observed to remain in circulation for longer periods and were not significantly taken up by macrophages. nih.govmdpi.com
The encapsulation of the water-soluble prednisolone phosphate derivative within these lipid vesicles is a key aspect of the formulation process. nih.govlww.com The process often involves hydrating a lipid film with an aqueous solution of the drug, followed by techniques like high-shear homogenization to create vesicles of a specific size. lww.com
Table 1: Composition of Investigated Liposomal Formulations for Prednisolone Phosphate
| Liposome Type | Key Lipid Components | Observed Characteristic |
| AmbiMACs | DOPC, DSPG, Cholesterol mdpi.com | Selectively targets macrophages; efficiency influenced by DSPG percentage. nih.govmdpi.com |
| PEGylated Liposomes | DPPC, PEG-DSPE, Cholesterol mdpi.comlww.com | Remains in circulation for extended periods with minimal macrophage uptake. nih.govmdpi.com |
Ocular Drug Delivery Research (In Vitro Permeation Studies)
The transport of prednisolone disodium phosphate across the cornea is a critical factor in its potential ocular application and has been the subject of detailed in vitro research.
Corneal Penetration Mechanisms (e.g., Using Ussing Chambers)
To study the mechanisms of corneal penetration, researchers utilize specialized apparatus such as Ussing chambers. These chambers allow for the mounting of an excised cornea to measure the passage of substances across the tissue under controlled conditions. nih.gov In vitro studies using Ussing chambers have been performed to compare the permeability of prednisolone and its ester derivatives, including prednisolone disodium phosphate, across the rabbit cornea. nih.gov These experiments reveal that while both prednisolone acetate (B1210297) and prednisolone phosphate are largely metabolized to prednisolone during penetration, a portion of prednisolone phosphate can penetrate the cornea intact. nih.gov The use of penetration enhancers, such as benzalkonium chloride, has also been investigated, showing that such agents can increase drug penetration by physically disrupting the epithelial cell membranes. arvojournals.org
Evaluation of Drug Flux and Permeability Coefficient
Quantitative measurements of drug transport, such as flux and the apparent permeability coefficient (Papp), are essential for evaluating and comparing different formulations. Flux measures the rate of drug transfer across a unit area of the corneal surface. nih.gov Studies have shown that flux measurements for prednisolone and its salt forms are similar when considering the appearance of the metabolite, prednisolone, on the other side of the cornea. nih.govnih.gov
The permeability coefficient provides a standardized measure of a drug's ability to pass through a membrane. This coefficient is calculated based on the rate of drug transport, the initial drug concentration, and the surface area of the cornea. nih.gov
Comparative Permeation Studies of Different Prednisolone Esters
There has been considerable research comparing the corneal penetration of different esters of prednisolone, primarily prednisolone acetate and prednisolone sodium phosphate. nih.govnih.gov In vitro studies using Ussing chambers have provided quantitative data on their relative permeability. nih.gov
Table 2: Comparative In Vitro Corneal Permeability of Prednisolone Esters
| Compound | Relative Permeability Coefficient | Note |
| Prednisolone Acetate | Highest | Primarily metabolizes to prednisolone during penetration. nih.gov |
| Prednisolone | Intermediate | Serves as the baseline for comparison. nih.gov |
| Prednisolone Sodium Phosphate | Lowest | Can penetrate the cornea intact to some extent, in addition to metabolizing to prednisolone. nih.gov |
Development of Orally Disintegrating Formulations
To address challenges associated with conventional tablets, research has been directed towards developing orally disintegrating formulations of prednisolone. These are designed to disintegrate rapidly in the mouth without the need for water. researchgate.netcore.ac.uk
Strategies for Taste-Masking in Oral Formulations
A significant hurdle in the formulation of oral prednisolone is its pronounced bitter taste. google.com Various taste-masking strategies have been developed to improve palatability. One approach is the creation of solid dispersions, where the drug is dispersed within a carrier polymer. nih.govnih.gov Eudragit® E PO, a cationic polymer, has been used to effectively mask the taste of steroids by forming a solid dispersion. nih.govnih.gov The ratio of the drug to the polymer is a critical factor, with studies on prednisolone requiring a higher ratio (1:8 drug to polymer) to sufficiently mask the bitterness compared to other steroids. nih.gov
Another method involves the use of ion-exchange resins or the formation of beads using polymers like sodium alginate and Carbopol 940. researchgate.net These beads can be formulated to minimize drug release at the pH of the oral cavity (pH 6.8), thereby preventing the perception of a bitter taste. researchgate.net Flavoring agents, such as rum ether, have also been identified as particularly effective in masking the bitter taste of prednisolone sodium phosphate in aqueous formulations. google.comnus.edu.sg Research into orally disintegrating tablets (ODTs) also focuses on the use of specific excipients and super-disintegrants, like croscarmellose sodium and konjac powder, to ensure rapid disintegration (e.g., within 30 seconds to 3 minutes) while maintaining an acceptable mouthfeel. researchgate.netnih.govgoogle.com
Drug Release Kinetics from Various Formulations
The release of prednisolone disodium phosphate from a delivery system is a critical factor that is governed by the physicochemical properties of the drug and the composition and structure of the formulation. Researchers have investigated numerous platforms to modulate the release rate, aiming for either rapid or sustained delivery depending on the therapeutic goal. The kinetics of drug release are often studied in vitro using various mathematical models to understand the underlying mechanisms, such as diffusion, erosion, or swelling of the polymer matrix.
Hydrogel-Based Systems
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water or biological fluids, making them suitable for drug delivery. The release of prednisolone from hydrogels is often controlled by the swelling of the polymer, the dissolution of the drug, and its subsequent diffusion through the swollen matrix.
One study investigated a controlled-release system using a novel, highly swelling hydrogel made from N-carboxymethylchitosan (CMC). nih.gov The system was designed by coating an inert core with a layer of CMC containing dispersed prednisolone. The release pattern was found to be adjustable by changing the layer mass and the drug-to-polymer ratio. nih.gov The release data was fitted to the Peppas equation, Mt/M∞ = Ktn, where Mt/M∞ is the fraction of drug released at time t, K is the release rate constant, and n is the release exponent indicative of the transport mechanism. The study found that hydrogel swelling was faster than drug release, which was initially controlled by drug dissolution-diffusion in the swollen gel and later by diffusion alone. The release rate was largely unaffected by pH changes in simulated gastrointestinal fluids. nih.gov
Table 1: Peppas Equation Parameters for Prednisolone Release from CMC Hydrogels
| Layer Mass (LM) (mg cm⁻²) | Drug-to-Polymer (D/P) Ratio | Release Rate Constant (K) (h⁻ⁿ) | Release Exponent (n) | Primary Release Mechanism |
|---|---|---|---|---|
| 10 | 1:5 | 26.6 ± 0.3 | 0.78 ± 0.02 | Anomalous (non-Fickian) transport |
| 14 | 1:5 | 24.7 ± 0.7 | 0.56 ± 0.02 | Anomalous (non-Fickian) transport |
| 10 | 2:5 | 20.7 ± 0.3 | 0.76 ± 0.01 | Anomalous (non-Fickian) transport |
Nanoparticulate and Liposomal Systems
Nanoparticles and liposomes offer versatile platforms for targeted and controlled drug delivery. The release kinetics from these carriers depend on the polymer or lipid composition, particle size, surface modifications, and the surrounding environment.
Research on prednisolone-containing nanoparticles prepared by a spray-drying process using various polymers demonstrated sustained release over a 24-hour period, with the data fitting a zero-order release model. indexcopernicus.com In another study, nanocapsules made from poly(ε-caprolactone) or Eudragit® RS100 showed controlled release of prednisolone over 5 hours, following a biexponential model. nih.gov The initial burst release was followed by a slower, sustained phase, which is characteristic of matrix-based diffusion and erosion. Polyester-based particles, both unmodified and surface-modified with poly(L-lysine) and heparin, also exhibited distinct release profiles for prednisolone in phosphate-buffered saline (pH 7.4). researchgate.net
Liposomal formulations are particularly noted for their ability to alter drug pharmacokinetics. The release of prednisolone phosphate from liposomes is influenced by the lipid bilayer composition, the presence of polymers like polyethylene glycol (PEG), and external factors such as shear stress and proteins in the biological medium. nih.gov For instance, fetal bovine serum was found to significantly impact the release from liposomes under intermediate shear conditions. nih.gov Specific formulations, such as AmbiMACs with varying distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) content, have been designed to target macrophages, and the liposome composition directly influences this biological interaction and subsequent drug availability. mdpi.com
Table 2: Release Characteristics of Prednisolone from Nanoparticle Formulations
| Formulation Type | Polymer/Material | Release Duration | Kinetic Model | Key Finding |
|---|---|---|---|---|
| Nanoparticles | Natural, semi-synthetic, and synthetic polymers | 24 hours | Zero-order | Release rate could be sustained over a full day. indexcopernicus.com |
| Nanocapsules | Poly(ε-caprolactone) or Eudragit® RS100 | 5 hours | Biexponential | Exhibited a two-phase release pattern (burst followed by sustained). nih.gov |
| PLA/PCL Particles | Poly(L-lactic acid), Poly(ε-caprolactone) | > 720 hours | Not specified | Surface modification with polyelectrolytes altered long-term release. researchgate.net |
Film, Fiber, and Other Delivery Systems
Novel formulation strategies continue to be developed to achieve specific release profiles. A comparison between electrospun nanofibers made of polyvinyl alcohol (PVA) and solvent-cast orodispersible films (ODFs) loaded with prednisolone sodium phosphate revealed significantly different release rates. nih.gov The nanofiber formulation demonstrated much faster drug release due to a higher surface area-to-volume ratio, enhanced wettability, and rapid erosion. nih.gov
3D-printing technology has been employed to create suppositories with tunable release characteristics. In one study, incorporating mannitol (B672) as a pore-forming agent into a hydroxypropyl cellulose (B213188) (HPC) based filament for printing significantly accelerated the release of prednisolone sodium phosphate. pharmaexcipients.com Formulations containing 48% mannitol achieved 90% drug release within 30 minutes. pharmaexcipients.com
Other advanced systems include polymer-drug conjugates. A conjugate of glycol-chitosan and succinyl-prednisolone was shown to release prednisolone gradually at physiological pH, at a rate of approximately 1% per hour in vitro. nih.gov Interestingly, the calculated in vivo release rate was found to be much faster, highlighting the influence of the biological environment, including enzymes, on drug release from such covalent linkages. nih.gov
Table 3: Comparative In Vitro Release of Prednisolone Sodium Phosphate from Nanofibers and Films
| Time | Cumulative Release from Nanofibers (%) | Cumulative Release from ODFs (%) |
|---|---|---|
| 5 minutes | 24% | 13% |
| 1 hour | 91% | 77% |
Theoretical and Computational Studies
Molecular Modeling of Prednisolone (B192156) Disodium (B8443419) Phosphate (B84403) Interactions with Biological Targets
Molecular modeling simulates the interactions between a ligand, such as prednisolone, and its biological targets, primarily the glucocorticoid receptor (GR). Prednisolone disodium phosphate is a pro-drug that is rapidly hydrolyzed in plasma to form the active compound, prednisolone. medchemexpress.com Therefore, molecular modeling studies typically focus on prednisolone's interaction with the receptor.
These simulations are crucial for understanding the mechanism of action. Prednisolone functions as a corticosteroid hormone receptor agonist. nih.gov The binding of prednisolone to the GR's ligand-binding domain induces a conformational change in the receptor. This complex then translocates to the nucleus, where it regulates the transcription of target genes, leading to the desired anti-inflammatory and immunosuppressive effects. researchgate.net
Modeling studies can elucidate the specific molecular interactions that stabilize the prednisolone-GR complex. These interactions typically include:
Hydrogen Bonding: Key amino acid residues in the GR binding pocket form hydrogen bonds with the hydroxyl and ketone groups of the prednisolone molecule.
Van der Waals Interactions: The steroidal backbone of prednisolone fits into a hydrophobic pocket within the receptor, stabilized by numerous van der Waals forces.
Beyond the glucocorticoid receptor, studies have investigated the interactions of steroids with other targets. For instance, structure-activity relationship (SAR) analysis has been performed on steroids binding to the translocator protein (TSPO), which is involved in mitochondrial cholesterol transport. nih.gov While prednisolone's primary target is the GR, modeling can explore potential off-target interactions. Liposomal formulations of prednisolone phosphate have been shown to selectively target synovial lining macrophages, indicating that modeling the interaction with cell membranes and macrophage-specific proteins could also be a valuable area of research. nih.gov
In Silico Prediction of Degradation Pathways and Compound Stability
In silico methods are increasingly used to predict the degradation pathways and stability of pharmaceutical compounds, providing critical information for formulation development and storage. researchgate.net These computational tools, often based on expert systems and knowledge bases, can predict the likely degradation products under various stress conditions such as hydrolysis, oxidation, and photolysis. nih.gov
For prednisolone and its esters, experimental studies have identified the primary degradation pathways, which can be correlated with in silico predictions. Stress degradation studies on the related compound, prednisolone acetate (B1210297), revealed significant decomposition under hydrolytic (acidic, alkaline, neutral), thermal, and photochemical conditions. nih.gov Prednisolone sodium phosphate has also been subjected to stress testing to validate analytical methods. iosrjournals.org
The primary sites of degradation on the prednisolone molecule, predictable through computational models, include:
Hydrolysis of the Phosphate Ester: The C21-disodium phosphate group is designed to be readily cleaved by plasma phosphatases to release active prednisolone. This hydrolysis can also occur non-enzymatically under acidic or basic conditions.
Side-Chain Oxidation/Cleavage: The dihydroxyacetone side chain at C17 is susceptible to oxidation and cleavage.
Ring A Dehydrogenation: The Δ¹,Δ⁴-diene system in Ring A can be subject to further oxidation or rearrangement reactions.
Epimerization: Chiral centers within the steroid nucleus can be susceptible to epimerization under certain pH conditions. nih.gov
The table below summarizes degradation products observed for prednisolone acetate under various stress conditions, which provides a model for the potential degradation of prednisolone itself after the phosphate group is hydrolyzed. nih.gov
| Stress Condition | % Degradation of Prednisolone Acetate | Notes on Degradation Products |
|---|---|---|
| Acid Hydrolysis (1N HCl) | 76.2% | Generated multiple degradation products. nih.gov |
| Alkaline Hydrolysis (0.1N NaOH) | 100% | Complete degradation with several distinct products. nih.gov |
| Neutral Hydrolysis (Water) | 77.3% | Showed four additional degradation peaks. nih.gov |
| Wet Heat | 95.8% | Significant degradation with multiple products observed. nih.gov |
| Photochemical | 100% | Complete degradation into at least six products. nih.gov |
In silico tools like Zeneth can help predict these degradants, although their accuracy has been noted to have gaps in areas like epimerizations and certain photochemical reactions. nih.gov Nonetheless, these predictive methods are valuable for identifying the most likely degradation pathways and guiding the development of stable formulations. researchgate.net
Computational Approaches for Receptor Binding Affinity Prediction
Predicting the binding affinity of a ligand to its receptor is a primary goal of computational drug design. nih.gov For prednisolone and its derivatives, these predictions help in understanding how structural modifications might impact potency. Several computational methods are employed for this purpose. frontiersin.org
Scoring Functions: Used in molecular docking, these functions provide a rapid estimation of binding affinity based on factors like shape complementarity and intermolecular interactions. While fast, their accuracy can be limited. frontiersin.org
Molecular Mechanics-Based Methods: Approaches like MM/PBSA and MM/GBSA calculate the binding free energy by combining molecular mechanics energy calculations with continuum solvation models. These methods offer a balance between computational cost and accuracy. researchgate.net
Free Energy Simulations: Methods such as free energy perturbation (FEP) and thermodynamic integration (TI) are among the most rigorous and accurate approaches. They calculate the free energy difference between two states (e.g., bound vs. unbound) by simulating a non-physical pathway between them. These methods are computationally intensive but can provide highly accurate predictions of binding affinity. nih.gov
Machine Learning and Deep Learning: More recently, AI-based models have been developed to predict binding affinity. These models are trained on large datasets of known protein-ligand complexes and their binding affinities (such as Kᵢ, Kₔ, or IC₅₀ values) and can learn complex relationships between a molecule's features and its binding strength. nih.govfrontiersin.org
Experimental studies provide the data needed to validate these computational models. For prednisolone, binding to rabbit tissue has been quantified, showing that binding can be complex, involving both high-affinity, saturable sites and lower-affinity, non-specific binding. nih.gov In the liver, for example, specific saturable binding accounted for 74% of the bound drug at low concentrations, but this dropped to just 5% at higher concentrations. nih.gov Such data are invaluable for refining computational models to accurately reflect physiological conditions.
Structure-Activity Relationship (SAR) Studies of Prednisolone Phosphate Derivatives
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound relates to its biological activity. For corticosteroids, extensive SAR studies have been conducted to develop derivatives with enhanced anti-inflammatory potency and reduced side effects. youtube.com Since prednisolone disodium phosphate is a pro-drug, the SAR focuses on modifications to the core prednisolone structure. medchemexpress.com
Key structural features of prednisolone essential for its glucocorticoid activity include the C3-keto group, the double bond between C4 and C5, and the 11β-hydroxyl group. nih.govuomustansiriyah.edu.iq Modifications at various positions on the steroid nucleus have been systematically explored to improve its therapeutic profile. uomustansiriyah.edu.iq
The following table summarizes key SAR findings for prednisolone derivatives:
| Structural Modification | Effect on Activity | Example Derivative | Reference |
|---|---|---|---|
| Introduction of a C1-C2 double bond (Prednisone → Prednisolone) | Enhances glucocorticoid activity and reduces mineralocorticoid (salt-retaining) activity. | Prednisolone | uomustansiriyah.edu.iq |
| 6α-Methylation | Increases glucocorticoid activity and further decreases mineralocorticoid activity. | Methylprednisolone (B1676475) | uomustansiriyah.edu.iq |
| 9α-Fluorination | Markedly enhances both glucocorticoid and mineralocorticoid activity. | Fludrocortisone | uomustansiriyah.edu.iq |
| 16α or 16β-Methylation/16α-Hydroxylation | Virtually eliminates mineralocorticoid activity when combined with 9α-fluorination. | Dexamethasone, Betamethasone, Triamcinolone | uomustansiriyah.edu.iq |
| 7α-Halogenation (Cl, Br) | In the 16α-methylprednisolone series, increased topical anti-inflammatory potency by 2.5 to 3.5-fold. | 7α-chloro-16α-methylprednisolone | nih.gov |
These modifications influence activity by altering the molecule's interaction with the glucocorticoid receptor, its metabolic stability, and its pharmacokinetic properties. uomustansiriyah.edu.iq For instance, fluorination at the 9α position is thought to enhance activity through an electron-withdrawing effect on the nearby 11β-hydroxyl group, strengthening its interaction with the receptor. uomustansiriyah.edu.iq The addition of bulky groups at C16 prevents the side chain from interacting with the mineralocorticoid receptor, thereby reducing unwanted salt-retaining effects. uomustansiriyah.edu.iq Molecular docking studies on various corticosteroid derivatives have helped to rationalize these observed SAR trends by modeling their interactions within the GR binding pocket. researchgate.net
Q & A
Q. What analytical methods are recommended for identifying and quantifying prednisolone disodium phosphate in pharmaceutical formulations?
Methodological Answer: Prednisolone disodium phosphate can be identified and quantified using pharmacopeial standards such as the British Pharmacopoeia (BP) assay. Key steps include:
- Chromatography: Utilize reverse-phase HPLC with a UV detector (λ = 245 nm) and a C18 column. The mobile phase typically consists of a mixture of acetonitrile and phosphate buffer (pH adjusted to ~3.0–4.0) .
- Sample Preparation: Dissolve the compound in the mobile phase at a concentration of 10 mg/100 mL. For impurity analysis, dilute to 2% of the original concentration as a reference standard .
- Validation: Ensure linearity (e.g., 80–120% of target concentration), precision (RSD < 2%), and specificity (no interference from excipients like dibasic sodium phosphate or sorbitol) .
Q. How should prednisolone disodium phosphate be stored to maintain stability in laboratory settings?
Methodological Answer:
- Storage Conditions: Store in airtight containers at 15–25°C, protected from light and moisture. Stability is maintained for up to 24 months under these conditions .
- Handling Precautions: Use gloves and protective eyewear to avoid contamination. For solutions, refrigerate at 2–8°C if not used immediately, and monitor pH (ideally 6.0–7.0) to prevent hydrolysis .
Q. What excipients are commonly used with prednisolone disodium phosphate, and how do they affect formulation stability?
Methodological Answer: Common excipients include:
- Buffering Agents: Dibasic sodium phosphate and citric acid maintain pH stability (critical for preventing ester hydrolysis) .
- Preservatives: Benzalkonium chloride (0.01%) or methylparaben inhibit microbial growth in liquid formulations .
- Stabilizers: EDTA disodium chelates metal ions that could catalyze degradation .
Experimental Design Tip: Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess excipient compatibility using HPLC to track degradation products .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioanalytical data for prednisolone disodium phosphate metabolites?
Methodological Answer:
- Chromatographic Optimization: Use gradient elution (e.g., 10–90% acetonitrile in 20 minutes) to separate polar metabolites like prednisolone 21-phosphate and free prednisolone. Confirm peaks via spiked samples or LC-MS .
- Data Normalization: Account for matrix effects (e.g., plasma proteins) by using internal standards (e.g., deuterated prednisolone) .
- Case Study: A study using USP 39-NF 34 guidelines resolved a 15% discrepancy in metabolite quantification by adjusting column temperature to 30°C, improving peak symmetry .
Q. What strategies are effective for characterizing and quantifying impurities in prednisolone disodium phosphate?
Methodological Answer:
- Impurity Profiling: Employ LC-UV/MS to detect degradation products (e.g., prednisolone phosphate isomers or hydrolyzed prednisolone). The BP assay limits individual impurities to ≤1.5% and total impurities to ≤2.5% .
- Forced Degradation Studies: Expose the compound to heat (60°C), acid (0.1M HCl), and oxidative (3% H₂O₂) conditions. Compare degradation profiles to identify labile functional groups (e.g., the 21-phosphate ester) .
- Quantitative Thresholds: Use a relative response factor (RRF) of 1.0 for prednisolone phosphate and 0.8–1.2 for related substances during calibration .
Q. How can structural differences between prednisolone disodium phosphate and analogs (e.g., dexamethasone sodium phosphate) impact experimental outcomes?
Methodological Answer:
- Structural Analysis: Prednisolone disodium phosphate has a Δ1,4-diene-3,20-dione backbone with a 21-phosphate group, while dexamethasone includes a 9α-fluoro and 16α-methyl group. These differences alter receptor binding affinity and metabolic stability .
- Experimental Implications:
- Bioavailability Studies: Prednisolone’s higher aqueous solubility (due to the phosphate group) may skew pharmacokinetic data compared to lipophilic analogs.
- Cell-Based Assays: Use competitive binding assays (e.g., glucocorticoid receptor displacement) to compare potency. Dexamethasone typically shows 5–10x higher affinity .
Q. What advanced techniques validate the synthesis of prednisolone disodium phosphate in non-pharmacopeial formulations?
Methodological Answer:
- Synthesis Validation:
- Formulation-Specific Challenges: For lyophilized powders, monitor residual solvents (e.g., methanol) using headspace GC-MS to comply with ICH Q3C guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
